Product packaging for Methyl 4-fluoro-3-iodobenzoate(Cat. No.:CAS No. 1121586-29-5)

Methyl 4-fluoro-3-iodobenzoate

Cat. No.: B572579
CAS No.: 1121586-29-5
M. Wt: 280.037
InChI Key: VVVNAJAWYUURAO-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-iodobenzoate is a solid chemical compound with the molecular formula C₈H₆FIO₂. cymitquimica.comsigmaaldrich.com It is recognized for its role as a key building block in the synthesis of more complex chemical entities, particularly within the pharmaceutical and agrochemical industries. myskinrecipes.comlookchem.com The strategic placement of the fluoro and iodo groups, along with the methyl ester functionality, provides a platform for a variety of chemical transformations.

PropertyValue
CAS Number 1121586-29-5
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.03 g/mol
Physical Form Solid
Boiling Point 42-43 °C
Density 1.823 g/cm³

A summary of the key properties of this compound.

The significance of this compound lies in its trifunctional nature. The presence of an iodine atom, a fluorine atom, and a methyl ester group on the aromatic ring allows for a high degree of molecular diversity to be generated from a single starting material. This versatility makes it a relevant compound across various disciplines.

In medicinal chemistry , the introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability. The iodo group, on the other hand, serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, which are fundamental in drug discovery. myskinrecipes.com

In agrochemical research , the development of new pesticides and herbicides with improved efficacy and environmental profiles is a continuous effort. Halogenated aromatic compounds are integral to the synthesis of many active ingredients in this sector. The structural motifs accessible from this compound can be explored for the creation of novel agrochemicals. myskinrecipes.com

In materials science , the synthesis of organic materials with specific electronic and photophysical properties is a growing field. The rigid aromatic core of this compound and the potential for extensive functionalization through its halogen substituents make it a candidate for the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials.

Halogenated benzoate (B1203000) esters, as a class of compounds, hold a position of strategic importance in advanced chemical transformations. Their utility is primarily centered around their participation in transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond provides a reactive site for the formation of new bonds, enabling the construction of complex molecular architectures from simpler precursors.

The reactivity of the halogen substituent in these reactions is dependent on the nature of the halogen, with the order of reactivity generally being I > Br > Cl > F. The presence of an iodine atom in this compound makes it highly reactive in a variety of coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of C-C, C-N, and C-O bonds.

The ester functionality of halogenated benzoate esters offers another point of modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of other reactions, such as amidation to form amides or conversion to other esters through transesterification. myskinrecipes.com This dual reactivity of a reactive halogen and a modifiable ester group makes halogenated benzoate esters powerful tools for the synthesis of a diverse array of chemical compounds.

Cross-Coupling ReactionBond FormedKey Reagents
Suzuki Coupling C-C (Aryl-Aryl)Boronic acid/ester, Palladium catalyst, Base
Sonogashira Coupling C-C (Aryl-Alkyne)Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base
Heck Coupling C-C (Aryl-Alkene)Alkene, Palladium catalyst, Base
Buchwald-Hartwig Amination C-N (Aryl-Amine)Amine, Palladium catalyst, Base

Examples of advanced chemical transformations utilizing halogenated aromatic compounds.

Detailed Research Findings

While specific, named bioactive molecules synthesized directly from this compound are not extensively detailed in publicly available literature, its utility as a versatile building block is evident from its commercial availability and the well-established reactivity of its functional groups. Research in medicinal and materials chemistry often involves the synthesis of libraries of compounds for screening, and versatile intermediates like this compound are crucial in such endeavors.

The primary application of this compound lies in its use in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the 3-position. For instance, in a Suzuki coupling , the iodo-substituent can be replaced with a variety of aryl or heteroaryl groups by reacting it with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is one of the most powerful methods for constructing biaryl scaffolds, which are common motifs in pharmaceuticals and liquid crystals.

Similarly, in a Sonogashira coupling , the iodo group can be coupled with a terminal alkyne to form an arylethynyl structure. This is a valuable transformation for the synthesis of natural products, pharmaceuticals, and organic electronic materials. The resulting alkyne can be further elaborated, adding to the molecular complexity.

The fluorine atom at the 4-position, while less reactive in cross-coupling reactions, plays a crucial role in modulating the electronic properties of the benzene (B151609) ring and the final product. Its strong electron-withdrawing nature can influence the reactivity of the other positions on the ring and can have a profound impact on the biological activity and physical properties of the synthesized molecules.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is often a key step in the synthesis of pharmaceuticals, as the carboxylic acid group can serve as a handle for forming amide bonds with amines or for acting as a key binding group in interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FIO2 B572579 Methyl 4-fluoro-3-iodobenzoate CAS No. 1121586-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVNAJAWYUURAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697776
Record name Methyl 4-fluoro-3-iodobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-29-5
Record name Benzoic acid, 4-fluoro-3-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121586-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-iodobenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID40697776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 4 Fluoro 3 Iodobenzoate and Its Derivatives

Established Synthetic Pathways to Methyl 4-fluoro-3-iodobenzoate

The synthesis of this compound can be approached through a sequence of reactions that first establish the central methyl benzoate (B1203000) scaffold, followed by the introduction of the fluoro and iodo groups.

Esterification Approaches to Benzoate Core Formation

The formation of the methyl ester group is a fundamental step in the synthesis of this compound. A common and well-established method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid, with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. Subsequent elimination of water yields the desired methyl ester.

An alternative approach involves the use of thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride. This intermediate then readily reacts with methanol to form the methyl ester. For instance, a similar compound, Methyl 4-fluoro-3-hydroxybenzoate, is synthesized by dissolving 4-fluoro-3-hydroxy-benzoic acid in methanol and adding thionyl chloride dropwise at 0°C, followed by heating.

Table 1: Comparison of Esterification Methods for Benzoic Acid Derivatives
MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier EsterificationCarboxylic acid, Methanol, Strong acid catalyst (e.g., H₂SO₄)RefluxSimple, inexpensive reagentsReversible reaction, may require excess methanol or removal of water
Acyl Chloride FormationCarboxylic acid, Thionyl chloride (SOCl₂), then MethanolOften proceeds at room temperature after acyl chloride formationHigh yield, irreversibleThionyl chloride is corrosive and moisture-sensitive

Halogenation Strategies for Fluorine and Iodine Incorporation

The introduction of fluorine and iodine onto the benzene (B151609) ring requires careful consideration of regioselectivity and the directing effects of the existing substituents.

Direct electrophilic iodination of an aromatic ring is often challenging due to the low reactivity of iodine. However, the reaction can be facilitated by the use of an oxidizing agent or by starting with a more activated precursor. A highly effective method for introducing an iodine atom at a specific position on an aromatic ring is the Sandmeyer reaction. wikipedia.org This multi-step process begins with the diazotization of an aromatic amine.

For the synthesis of this compound, a plausible route would start from methyl 3-amino-4-fluorobenzoate. This precursor is treated with a nitrous acid source, such as sodium nitrite in the presence of a strong acid, to form an aryl diazonium salt. The resulting diazonium group is an excellent leaving group and can be displaced by iodide in a subsequent step, typically by treatment with potassium iodide. organic-chemistry.orgnih.gov This method offers high regioselectivity, as the position of the iodine atom is determined by the initial position of the amino group.

Table 2: Key Steps in the Sandmeyer Reaction for Iodination
StepReagentsIntermediate/ProductKey Transformation
1. DiazotizationAromatic Amine, NaNO₂, Strong Acid (e.g., HCl)Aryl Diazonium SaltConversion of the amino group to a diazonium salt
2. IodinationAryl Diazonium Salt, Potassium Iodide (KI)Aryl IodideDisplacement of the diazonium group with an iodine atom

Nucleophilic aromatic substitution (SNAr) provides a pathway for the introduction of fluorine onto an aromatic ring. In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

Interestingly, in the context of SNAr, fluoride can act as a leaving group, a phenomenon attributed to its high electronegativity which stabilizes the intermediate Meisenheimer complex. stackexchange.com The rate-determining step in SNAr is the initial nucleophilic attack, and the strong inductive effect of fluorine enhances the electrophilicity of the carbon atom being attacked, thereby accelerating the reaction. masterorganicchemistry.comstackexchange.com While direct nucleophilic substitution of an iodo group with fluoride is less common, the principles of SNAr suggest that under the right conditions with a sufficiently activated substrate, such a transformation could be envisioned.

Advanced Synthetic Approaches to Functionalized this compound Analogs

The halogen atoms on the this compound scaffold serve as versatile handles for further molecular elaboration through cross-coupling reactions, enabling the synthesis of a diverse range of functionalized analogs.

Cross-Coupling Reactions Utilizing Halogenated Benzoates

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The iodo-substituent of this compound is particularly well-suited for these transformations due to the high reactivity of the C-I bond in oxidative addition, the initial step in many catalytic cycles.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide. libretexts.org this compound can be reacted with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives, respectively. The choice of ligands for the palladium catalyst can be crucial for achieving high yields and selectivity.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.org This reaction can be used to introduce alkynyl moieties onto the this compound core, providing access to a wide array of acetylenic derivatives.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This methodology can be employed to append various alkenyl groups to the 3-position of the this compound ring.

Table 3: Overview of Cross-Coupling Reactions for Functionalizing this compound
ReactionCoupling PartnerCatalyst SystemBond Formed
Suzuki-Miyaura CouplingOrganoboron Reagent (e.g., Boronic Acid)Palladium Catalyst, BaseC(sp²) - C(sp²) or C(sp²) - C(sp³)
Sonogashira CouplingTerminal AlkynePalladium Catalyst, Copper(I) Co-catalyst, BaseC(sp²) - C(sp)
Heck CouplingAlkenePalladium Catalyst, BaseC(sp²) - C(sp²)

Functionalization of the Ester Moiety

The methyl ester group of this compound provides another site for chemical modification. This functional group can be readily transformed into other functionalities, further expanding the synthetic possibilities. For example, hydrolysis of the ester under basic or acidic conditions yields the corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, through standard organic transformations. These derivatives are valuable intermediates for the synthesis of more complex molecules.

Radiochemical Synthesis for Isotopic Labeling (e.g., ¹⁸F, ¹²⁵I)

The structure of this compound makes it a suitable precursor for the introduction of radioactive isotopes, particularly fluorine-18 (¹⁸F) and iodine-125 (¹²⁵I). These radioisotopes are widely used in nuclear medicine for diagnostic imaging and radiotherapy. nih.gov

Halogenated benzoates are valuable as prosthetic groups in radiopharmaceutical chemistry. Prosthetic groups are small molecules that are first radiolabeled and then conjugated to a larger biomolecule, such as a peptide or antibody. This two-step approach is often more efficient and provides better control over the labeling process than direct radiolabeling of the biomolecule. A radioiodinated phenyltetrazole methylsulfone derivative, for instance, has been developed as a thiol-reactive prosthetic group. researchgate.net The synthesis of such prosthetic groups often involves the initial preparation of a stable, non-radioactive precursor which is then subjected to a radiolabeling reaction.

Several methods are available for introducing radioactive iodine isotopes into aromatic rings.

Halogen Exchange: This technique involves the direct replacement of a stable halogen atom (like iodine or bromine) with a radioactive iodine isotope. acs.org Isotopic exchange, the replacement of a stable iodine atom with a radioiodine isotope, is a common method. acs.org This reaction is often performed at high temperatures, sometimes with the addition of copper salts to facilitate the exchange. acs.orgnih.gov While straightforward, a significant drawback of this method is the difficulty in separating the radioactive product from the non-radioactive starting material, which can be problematic when high molar activities are required. nih.govresearchgate.net Nickel(0)-mediated halogen exchange has also been developed as an alternative approach. acs.org

Iododesilylation and other Iododemetallation reactions: Electrophilic aromatic substitution is a widely used strategy for radioiodination. acs.org This can involve the direct iodination of an activated aromatic ring or, more commonly, the iodination of an organometallic precursor. Precursors containing tin (iododestannylation), boron (iododeboronation), or silicon (iododesilylation) are frequently used. nih.gov The reaction typically employs an electrophilic iodine species generated from sodium iodide and an oxidizing agent such as chloramine-T, peracetic acid, or Iodogen. nih.govresearchgate.net These methods often provide high radiochemical yields and allow for regioselective introduction of the radioiodine. nih.gov

Radiofluorination Strategies

Radiofluorination is a critical process for the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful medical imaging technique. acs.org The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into molecules like this compound is of significant interest for developing new imaging agents. The most common methods involve nucleophilic substitution with no-carrier-added [¹⁸F]fluoride ion, which offers advantages in accessibility and chemical handling. researchgate.netnih.gov

A primary challenge in ¹⁸F-radiochemistry is the fluorination of electron-rich aromatic rings. researchgate.net Traditional methods often lack regioselectivity and require harsh conditions. Modern strategies have been developed to overcome these limitations, primarily focusing on the use of specialized precursors that facilitate the regioselective incorporation of [¹⁸F]fluoride under mild conditions.

One of the most effective strategies for the synthesis of ¹⁸F-labeled aryl fluorides involves the use of diaryliodonium salts as precursors. researchgate.net This method allows for the convenient, single-step nucleophilic radiofluorination of aromatic compounds that are otherwise difficult to label. researchgate.net For instance, the synthesis of 4-[¹⁸F]fluoroiodobenzene has been successfully achieved in yields ranging from 13-70% using 4,4′-diiododiaryliodonium salts as precursors, employing either conventional heating or microwave activation. researchgate.net This approach is directly applicable to the synthesis of radiolabeled derivatives of this compound.

Copper-catalyzed radiofluorination represents another significant advancement. acs.org A practical and rapid copper-catalyzed radiofluorination of (mesityl)(aryl)iodonium salts has been described, which utilizes [¹⁸F]KF to access a wide range of ¹⁸F-labeled aryl fluorides. acs.org This protocol is effective for electron-rich, neutral, and electron-deficient aromatic substrates under a single set of mild conditions, demonstrating its versatility. acs.org The reaction typically involves a precursor, a copper catalyst, and a [¹⁸F]KF·18-crown-6·K₂CO₃ complex in a solvent like DMF. acs.org

The table below summarizes pertinent findings from radiofluorination studies on precursors structurally related to this compound, illustrating typical conditions and outcomes.

Precursor TypeCatalyst / ConditionsProductRadiochemical Conversion (RCC) / Yield
(Mesityl)(4-methoxyphenyl)iodonium BF₄(CH₃CN)₄CuOTf, [¹⁸F]KF·18-crown-6·K₂CO₃, DMF4-[¹⁸F]Fluoroanisole70 ± 11%
(Mesityl)(3,4,5-trimethoxyphenyl)iodonium BF₄(CH₃CN)₄CuOTf, [¹⁸F]KF·18-crown-6·K₂CO₃, DMF1-[¹⁸F]Fluoro-3,4,5-trimethoxybenzene14%
4,4′-Diiododiaryliodonium saltConventional heating or microwave activation4-[¹⁸F]Fluoroiodobenzene13–70%
4-Formyl-N,N,N-trimethylanilinium triflateThree-step synthesis including oxidation and activationN-Succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)25% (decay-corrected)

Data sourced from multiple studies on related compounds. acs.orgresearchgate.netmdpi.com

These strategies provide robust pathways for producing ¹⁸F-labeled benzoates and their derivatives, which are crucial for the development of novel PET radiotracers.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govfrontiersin.org The synthesis of specialty chemicals like this compound can be redesigned to align with these principles, focusing on improved efficiency, reduced waste, and the use of environmentally benign materials.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A core principle of green chemistry is to replace these with safer alternatives. Water is considered a renewable and green solvent, and reactions conducted in aqueous media can significantly reduce environmental impact. frontiersin.org For the esterification of 4-fluoro-3-iodobenzoic acid to its methyl ester, exploring water or bio-solvents could be a sustainable alternative to solvents like dichloromethane (B109758) or DMF. frontiersin.orgrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions. It often leads to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. nih.gov This technique enhances energy efficiency and aligns with the green chemistry principle of designing for energy efficiency.

Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed efficiently without a catalyst, or with a non-toxic, renewable catalyst, is highly desirable. frontiersin.org Some syntheses of related heterocyclic compounds have been achieved through one-pot reactions in aqueous media without any catalyst, affording high purity products in excellent yields. frontiersin.org Research into a catalyst-free esterification process for this compound could offer significant environmental benefits by avoiding the use of corrosive acids or heavy metal catalysts.

One-Pot Syntheses: Multicomponent reactions (MCRs) and one-pot syntheses are efficient methods that combine multiple reaction steps into a single operation. nih.gov This approach reduces the need for intermediate purification steps, thereby saving solvents, energy, and time, while minimizing waste generation. nih.gov

The table below presents a conceptual comparison between a traditional and a potential green synthesis pathway for this compound.

Synthesis ParameterTraditional Method (e.g., Fischer Esterification)Potential Green MethodGreen Advantage
Solvent Excess methanol (reagent and solvent), Dichloromethane (for workup)Glycerol or water; or solvent-freeReduces use of volatile, hazardous solvents; uses renewable, non-toxic alternatives. frontiersin.orgnih.gov
Catalyst Concentrated Sulfuric AcidAgro-waste based catalyst (e.g., WEOFPA) or enzymeAvoids corrosive, hazardous acid; utilizes a renewable, benign catalyst. nih.gov
Energy Source Conventional heating (reflux) for several hoursMicrowave irradiation for minutesSignificantly reduces reaction time and energy consumption. nih.gov
Process Multi-step with workup and purificationOne-pot, multicomponent reactionMinimizes waste, solvent use, and energy by eliminating intermediate steps. nih.gov
Atom Economy ModeratePotentially higherMCRs are designed to incorporate most or all atoms from the reactants into the final product.

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of Methyl 4 Fluoro 3 Iodobenzoate

Influence of Halogen Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in Methyl 4-fluoro-3-iodobenzoate is significantly influenced by the presence of the fluoro and iodo substituents. These halogens affect the electron density of the ring and direct the regioselectivity of substitution reactions through a combination of inductive and resonance effects.

Halogens are generally deactivating in electrophilic aromatic substitution (EAS) reactions. libretexts.org This is due to their strong electron-withdrawing inductive effect, which decreases the nucleophilicity of the aromatic ring. However, they are ortho-, para-directing because of an opposing electron-donating resonance effect, where a lone pair of electrons on the halogen can be delocalized into the ring. This resonance effect stabilizes the carbocation intermediate (an arenium ion) formed during ortho and para attack. libretexts.orgmasterorganicchemistry.com

In the case of this compound, both halogens deactivate the ring. The fluorine atom, being highly electronegative, exerts a powerful inductive effect. In contrast, the iodine atom is less electronegative but more polarizable. Despite being deactivators, both halogens direct incoming electrophiles to positions ortho and para to themselves. The methyl ester group is also a deactivating group and a meta-director. The ultimate position of substitution in an EAS reaction would depend on the specific reaction conditions and the combined directing influence of all three substituents.

Conversely, in nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups facilitates the reaction by stabilizing the negatively charged Meisenheimer complex intermediate. chemistrysteps.comlibretexts.org The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the opposite of the trend seen in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive pull of the highly electronegative fluorine atom. chemistrysteps.comnih.gov Therefore, while the iodine atom is a better leaving group in many contexts, the fluorine atom can be preferentially substituted in SNAr reactions if the aromatic ring is sufficiently activated.

Table 1: Influence of Substituents on Aromatic Reactivity
SubstituentInductive EffectResonance EffectOverall Effect on EASDirecting Effect (EAS)
-F (Fluoro)Strongly Electron-WithdrawingWeakly Electron-DonatingDeactivatingOrtho, Para
-I (Iodo)Electron-WithdrawingWeakly Electron-DonatingDeactivatingOrtho, Para
-COOCH₃ (Methyl Ester)Electron-WithdrawingElectron-WithdrawingDeactivatingMeta

Reaction Pathways Involving the Ester Functional Group

The methyl ester functional group in this compound is a site for various nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis for modifying the carboxylic acid derivative portion of the molecule.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-iodobenzoic acid, under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible equilibrium process. uomustansiriyah.edu.iq Base-promoted hydrolysis, often called saponification, is irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.org

Transesterification : In the presence of an excess of another alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl or aryl group. This equilibrium-driven reaction is useful for synthesizing different esters from a common precursor. libretexts.org

Reduction : The ester can be reduced to different products depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, (4-fluoro-3-iodophenyl)methanol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to the corresponding aldehyde, 4-fluoro-3-iodobenzaldehyde, especially when the reaction is carried out at low temperatures. libretexts.org

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) react with the ester to produce tertiary alcohols. The reaction proceeds through a two-step mechanism where the first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

Table 2: Common Reactions of the Ester Functional Group
ReactionReagentsProduct
Hydrolysis (Basic)NaOH, H₂O4-fluoro-3-iodobenzoic acid (as sodium salt)
TransesterificationR-OH, H⁺ or RO⁻Alkyl 4-fluoro-3-iodobenzoate
Reduction (to alcohol)1. LiAlH₄, 2. H₂O(4-fluoro-3-iodophenyl)methanol
Reduction (to aldehyde)1. DIBAL-H (-78 °C), 2. H₂O4-fluoro-3-iodobenzaldehyde
Grignard Reaction1. 2 equiv. R-MgX, 2. H₃O⁺Tertiary Alcohol

Catalytic Transformations and Ligand Design for Enhanced Reactivity

The carbon-iodine bond in this compound is a key site for catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-I bond is significantly more reactive in such transformations than the C-F or C-H bonds on the aromatic ring. For instance, the aryl-iodide functionality of methyl 4-iodobenzoate is known to readily undergo coupling reactions. wikipedia.org

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling : Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling : Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling : Reaction with a terminal alkyne to form a C-C bond between the aromatic ring and the alkyne. wikipedia.org

Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond.

The success of these catalytic transformations is highly dependent on the design of the ligand coordinated to the metal center (typically palladium). Ligands play a critical role in stabilizing the catalyst, promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's efficiency, selectivity, and substrate scope. nih.gov

For reactions involving aryl halides, bulky and electron-rich phosphine ligands, such as dialkylbiarylphosphines, are often employed. nih.gov The steric bulk of these ligands facilitates the formation of the catalytically active monoligated palladium species, while their electron-donating nature promotes the initial oxidative addition step, which is often rate-limiting. rsc.org The development of specialized ligands has enabled cross-coupling reactions to be performed under milder conditions and with a broader range of functional groups. nih.govnih.gov

Table 3: Potential Catalytic Cross-Coupling Reactions
Reaction NameCoupling PartnerBond Formed
Suzuki-MiyauraR-B(OH)₂Aryl-R
HeckAlkeneAryl-Alkene
SonogashiraTerminal AlkyneAryl-Alkyne
Buchwald-HartwigAmine (R₂NH)Aryl-NR₂
StilleOrganostannane (R-SnR'₃)Aryl-R

Investigations into Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, the principles governing its reactivity can be understood from studies on analogous systems.

Kinetic studies of ester hydrolysis, for example, can reveal mechanistic details. The alkaline hydrolysis of structurally related esters has been shown to follow pseudo-first-order kinetics, with the rate constant depending on the hydroxide ion concentration. Such studies can indicate the formation of tetrahedral intermediates during the reaction. researchgate.net

In the context of aromatic substitution, kinetic studies are crucial for determining the relative reactivity of different positions on the ring and the influence of substituents. For nucleophilic aromatic substitution, the relative rates of reaction for different halogen leaving groups have been quantified. In one study on meta-halo-benzonitrile derivatives, the observed order of reactivity for the leaving group was F >> Br > Cl >>> I. nih.gov This highlights the kinetic favorability of fluoride displacement in SNAr reactions, which is governed by the rate-determining nucleophilic attack step rather than the C-X bond strength.

Thermodynamically, most of the reactions discussed are favorable. Ester hydrolysis is typically exothermic, and cross-coupling reactions are designed to be irreversible, often driven by the formation of stable inorganic byproducts. In electrophilic aromatic substitution, the restoration of aromaticity after the initial attack provides a strong thermodynamic driving force for the second step of the mechanism, the deprotonation of the arenium ion intermediate. masterorganicchemistry.com The distribution of ortho, meta, and para isomers is determined by the relative activation energies of the pathways leading to the different arenium ion intermediates, reflecting kinetic control.

Table 4: Relative Reactivity of Halogens as Leaving Groups in SNAr
Halogen Leaving GroupRelative ReactivityRationale
-FHighestHigh electronegativity strongly polarizes the C-F bond, accelerating the rate-determining nucleophilic attack. nih.gov
-ClIntermediateLess electronegative than fluorine, leading to a slower initial attack. nih.gov
-BrIntermediateSimilar in reactivity to chlorine in this context. nih.gov
-ILowestLowest electronegativity results in the slowest rate of nucleophilic attack. nih.gov

Applications of Methyl 4 Fluoro 3 Iodobenzoate in Advanced Chemical Research

Role in Medicinal Chemistry and Pharmaceutical Sciences

The strategic placement of fluorine and iodine atoms on the benzene (B151609) ring of Methyl 4-fluoro-3-iodobenzoate offers medicinal chemists a powerful tool for designing and synthesizing novel drug candidates. These halogens can profoundly influence the physicochemical and pharmacological properties of a molecule.

This compound serves as a fundamental building block in the synthesis of various active pharmaceutical ingredients (APIs). myskinrecipes.com The presence of both a fluorine and an iodine atom on the same aromatic ring allows for selective chemical modifications. For instance, the iodine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound. This dual functionality makes it a valuable starting material for creating diverse molecular scaffolds for drug discovery.

The compound is instrumental in the design and synthesis of novel drug candidates. Researchers have utilized this compound in the creation of complex heterocyclic structures with potential biological activity. For example, it has been used in the synthesis of bicyclic heterocycles and analogues of imidazopyridine, with one such analogue demonstrating potent anticoccidial activity. ossila.com The ability to selectively functionalize the molecule at different positions allows for the systematic exploration of the chemical space around a particular pharmacophore, aiding in the optimization of lead compounds.

The incorporation of fluorine and iodine atoms into drug candidates can significantly modulate their biological activity. Fluorine, with its high electronegativity and small size, can alter the electronic properties of a molecule, enhance its binding to target proteins, and block metabolic pathways, thereby increasing the drug's half-life. benthamscience.compsu.edunih.gov Iodine, being larger and more polarizable, can also influence binding interactions and provides a site for further chemical elaboration or for the introduction of radioisotopes for imaging or therapeutic purposes. nih.govmdpi.com The 4-fluoro-3-iodobenzamide moiety, derived from this compound, has been shown to not interfere with the binding properties of bioactive peptides, highlighting its utility in designing targeted therapies. nih.gov

A significant application of this compound is in the development of radiopharmaceuticals for molecular imaging and targeted radionuclide therapy. nih.gov The presence of both fluorine and iodine allows for the selective introduction of either a fluorine radioisotope (like ¹⁸F) for Positron Emission Tomography (PET) imaging or an iodine radioisotope (like ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for Single Photon Emission Computed Tomography (SPECT) imaging or targeted therapy. nih.govmdpi.com

Fluorine-18 is a widely used radionuclide for PET imaging due to its favorable decay characteristics. researchgate.netacs.org this compound can serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers. For instance, a derivative, tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB), has been developed as a bimodal prosthetic group that can be selectively radiolabeled with ¹⁸F. nih.govresearchgate.net This allows for the creation of PET imaging agents that can visualize and quantify biological processes at the molecular level. acs.org For example, ¹⁸F-labeled (4-fluoro-3-iodobenzyl)guanidine (¹⁸F-FIBG) has shown promise for imaging norepinephrine transporter-expressing tumors. nih.gov

The iodine atom in this compound provides a handle for the introduction of therapeutic radioisotopes of iodine, such as ¹³¹I. mdpi.comnih.gov This enables the development of targeted radionuclide therapies, where the radiolabeled molecule selectively accumulates in tumor cells and delivers a cytotoxic radiation dose. The same molecular scaffold can often be used for both imaging (with a diagnostic radioisotope) and therapy (with a therapeutic radioisotope), a concept known as "theranostics." For example, ¹³¹I-labeled (4-fluoro-3-iodobenzyl)guanidine (¹³¹I-FIBG) has demonstrated a significant delay in tumor growth in preclinical models of pheochromocytoma. nih.gov

Interactive Data Table: Applications of this compound Derivatives

Derivative Application Area Key Research Finding Citations
Tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB)Bimodal (PET/SPECT) Imaging and Targeted Radionuclide TherapySuccessfully used to label tumor-targeting peptides for imaging melanoma and glioblastoma models. nih.govresearchgate.net
[¹⁸F]FIB-NDP-MSHPET ImagingShowed similar tumor uptake to existing radiolabeled NDP-MSH peptides in melanoma models. nih.gov
[¹⁸F]FIB-PRGD2PET ImagingDid not appear to interfere with the biological activity of the RGD peptide in glioblastoma models. nih.gov
[¹⁸F]FIBGPET ImagingUseful for the diagnosis of norepinephrine transporter (NET)-expressing tumors. nih.gov
[¹³¹I]FIBGTargeted Radionuclide TherapyShowed higher and more prolonged tumor retention compared to ¹²⁵I-MIBG, leading to significant tumor growth delay. nih.gov

Radiopharmaceutical Development and Molecular Imaging Probes

Utility in Materials Science and Polymer Chemistry

The distinct combination of substituents on the benzene ring of this compound makes it a significant intermediate in materials science. sigmaaldrich.comsigmaaldrich.com The presence of both fluorine and iodine allows for sequential and site-selective reactions, enabling the construction of precisely functionalized molecules for advanced applications.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number1121586-29-5 sigmaaldrich.comfluorochem.co.uk
Molecular FormulaC₈H₆FIO₂ fluorochem.co.uk
Molecular Weight280.04 g/mol sigmaaldrich.com
AppearanceSolid fluorochem.co.uk
Melting Point42 to 43°C fluorochem.co.uk

This compound serves as a key precursor in the synthesis of specialty chemicals and advanced materials. infiniumpharmachem.com Its structure is particularly amenable to transition metal-mediated cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the iodine atom can be selectively replaced. This reactivity allows for the introduction of a wide range of functional groups, leading to the creation of novel compounds. infiniumpharmachem.com For instance, related fluoro-iodinated aromatic compounds are used as building blocks to create more complex molecules, including those with applications in liquid crystals and organic light-emitting diodes (OLEDs). nih.gov The synthesis of a difluoromethylated derivative from the closely related methyl 4-hydroxy-3-iodobenzoate highlights the utility of this structural motif in creating advanced materials on a large scale. acs.org

The incorporation of fluorine into polymers can dramatically alter their properties, often imparting desirable characteristics such as low surface energy, high thermal stability, and chemical resistance. researchgate.net Fluorinated polymers are valued as high-performance coating materials due to their durability and hydrophobicity. researchgate.net While direct polymerization of this compound is not widely documented, its structure makes it an ideal candidate as a monomer or a modifying agent for creating specialty fluorinated polymers. The fluorine atom contributes to the unique properties of the resulting polymer, while the ester and iodo groups provide handles for polymerization or for grafting onto other polymer backbones. For example, techniques like atom transfer radical polymerization (ATRP) and other controlled radical polymerization methods are used to create fluorinated block copolymers from various functionalized monomers. researchgate.net

The electronic nature of the aromatic ring in this compound is significantly influenced by the opposing effects of the electron-withdrawing fluorine atom and the large, polarizable iodine atom. This electronic fine-tuning is critical for developing materials with specific properties. Fluorinated biphenyls, for example, are known for their chemical stability and are used in the development of materials for electronic applications. nih.gov The carbon-iodine bond is relatively weak and serves as a reactive site for introducing groups that can modulate the electronic and photophysical properties of a molecule. This strategy is employed in the synthesis of materials for organic electronics. Furthermore, the introduction of fluorine can enhance the thermal stability of polymers, a crucial factor for materials used in demanding environments. researchgate.net

Contributions to Agrochemical and Fine Chemical Synthesis

In the realms of agrochemical and fine chemical production, substituted aromatic compounds are indispensable intermediates. The presence of multiple, distinct halogen atoms on a single aromatic ring, as seen in this compound, offers significant synthetic advantages. It allows for a stepwise and controlled introduction of different functionalities.

Advanced Analytical and Spectroscopic Characterization of Methyl 4 Fluoro 3 Iodobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-fluoro-3-iodobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In the ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the aromatic protons and the methyl ester protons.

The aromatic region would display a complex splitting pattern due to the coupling between the three non-equivalent protons and the fluorine atom. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, iodine, and ester groups. The integration of these signals would confirm the presence of three aromatic protons. The methyl group of the ester would appear as a singlet, typically in the range of 3.8-4.0 ppm, with an integration value corresponding to three protons.

Table 1: Illustrative ¹H NMR Data for a Related Compound (Methyl 3-fluoro-4-iodobenzoate) (Note: This data is for a structurally similar compound and is provided for illustrative purposes only.)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.95dd8.0, 1.5Aromatic H
7.85ddd8.0, 4.5, 1.5Aromatic H
7.20t8.0Aromatic H
3.90s--OCH₃

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The spectrum would feature a signal for the carbonyl carbon of the ester group, typically in the downfield region (around 164-168 ppm). The aromatic carbons would appear in the range of approximately 110-145 ppm, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), resulting in a doublet. The other aromatic carbons might show smaller two- or three-bond couplings to fluorine. The methyl carbon of the ester group would be observed in the upfield region, typically around 52-53 ppm.

Table 2: Illustrative ¹³C NMR Data for a Related Compound (Methyl 4-fluorobenzoate) (Note: This data is for a structurally similar compound and is provided for illustrative purposes only.)

Chemical Shift (δ, ppm)C-F Coupling (JC-F, Hz)Assignment
166.1d, J = 2.5C=O
165.5d, ¹J = 254C-F
132.2d, ³J = 9.5Aromatic CH
126.5sAromatic C
115.6d, ²J = 22.0Aromatic CH
52.3s-OCH₃

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom.

The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons. The precise chemical shift and coupling constants would be crucial for confirming the substitution pattern of the aromatic ring.

Table 3: Expected ¹⁹F NMR Data for this compound (Note: This is a prediction based on typical values for similar compounds.)

Chemical Shift (δ, ppm)MultiplicityCoupling to Protons (JH-F, Hz)
-100 to -120dddortho, meta, para couplings

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₆FIO₂), the expected exact mass can be calculated. The HRMS measurement would be expected to be very close to this calculated value, typically within a few parts per million (ppm), which provides strong evidence for the compound's identity and elemental composition.

Table 4: Calculated Exact Mass for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)
C₈H₆FIO₂279.9447

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated.

For this compound, ESI-MS would likely produce a protonated molecule [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺). The resulting mass spectrum would show a prominent peak corresponding to the m/z of this molecular ion. By adjusting the instrumental parameters, fragmentation of the molecular ion can be induced, providing structural information. Common fragmentation pathways for this molecule could include the loss of the methyl group (-CH₃), the methoxy (B1213986) group (-OCH₃), or the entire ester group (-COOCH₃).

Table 5: Expected Ions in the ESI-MS Spectrum of this compound

IonExpected m/z
[C₈H₆FIO₂ + H]⁺280.9525
[C₈H₆FIO₂ + Na]⁺302.9345

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of volatile organic compounds like this compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern can be predicted based on the functional groups present in the molecule. Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. Common fragmentation patterns for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Due to the presence of halogen atoms, characteristic isotopic patterns for iodine would be observed, although iodine is monoisotopic (¹²⁷I). The presence of fluorine is also a key consideration in the fragmentation analysis. The fragmentation of the aromatic ring itself can also occur, leading to a complex but interpretable spectrum.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

Fragment Ionm/z (Predicted)Description
[C₈H₆FIO₂]⁺280Molecular Ion (M⁺)
[C₈H₆FO₂]⁺153Loss of Iodine radical (•I)
[C₇H₃FIO]⁺237Loss of methoxy radical (•OCH₃)
[C₇H₃FI]⁺221Loss of carboxyl group (-COOH)
[C₆H₃FI]⁺221Loss of ester group (-COOCH₃)

The analysis of these fragmentation patterns provides conclusive evidence for the structure of this compound and can be used to identify it in complex mixtures when coupled with a separation technique like Gas Chromatography (GC-MS).

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups and molecular structure of a compound. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the ester functional group, the aromatic ring, and the carbon-halogen bonds.

Key Vibrational Modes:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹, is characteristic of the carbonyl group in the ester. This band would also be present, though likely weaker, in the Raman spectrum.

C-O Stretching: The ester C-O stretching vibrations are expected to appear in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

C-I Stretching: The carbon-iodine stretching vibration will appear at lower wavenumbers, generally in the 500-600 cm⁻¹ region, and is often more easily observed in the Raman spectrum.

Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are found in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for unambiguous identification and structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumMedium
C=O Stretch (Ester)1740-1720StrongWeak-Medium
Aromatic C=C Stretch1600-1450Medium-StrongMedium-Strong
C-F Stretch1400-1000StrongWeak
C-O Stretch (Ester)1300-1000StrongWeak-Medium
Aromatic C-H Bend900-650StrongWeak
C-I Stretch600-500MediumStrong

X-ray Diffraction (XRD) Studies for Solid-State Characterization

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which is a solid at room temperature, single-crystal XRD can provide precise information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, general principles can be applied based on the structures of similar substituted benzoates. The crystal packing will be influenced by a combination of factors, including van der Waals forces, dipole-dipole interactions, and potentially weaker halogen bonding interactions involving the iodine and fluorine atoms.

The planarity of the benzene ring and the ester group will likely lead to a relatively ordered packing arrangement. Aromatic esters are known to exhibit polymorphism, where the same compound can crystallize in different solid-state forms with distinct physical properties. Powder XRD could be employed to study the crystallinity of bulk samples and to identify different polymorphic forms if they exist.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound, a variety of chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would be most suitable.

In a typical setup, a C18 (octadecylsilyl) stationary phase would be used, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating the target compound from any impurities with different polarities.

Detection is typically achieved using a UV detector, as the aromatic ring in this compound will absorb strongly in the UV region (around 254 nm). The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis of purity. The development of a robust HPLC method is crucial for quality control during the synthesis and for the isolation of the pure compound.

Table 3: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (with 0.1% formic or phosphoric acid)
Mobile Phase B Acetonitrile or Methanol
Gradient e.g., 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is an excellent technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a methyl ester of a benzoic acid, is expected to have sufficient volatility and thermal stability for GC analysis.

The separation is achieved using a capillary column coated with a stationary phase, typically a nonpolar or medium-polarity polysiloxane. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A temperature programming, where the column temperature is gradually increased, is often used to ensure good separation of compounds with a range of boiling points.

For detection, a Flame Ionization Detector (FID) can be used for quantitative analysis due to its high sensitivity to organic compounds. Alternatively, coupling the GC to a Mass Spectrometer (GC-MS) provides both separation and structural identification, making it a powerful tool for the analysis of complex mixtures and the confirmation of the target compound's identity.

Flash Column Chromatography is a preparative technique used for the rapid purification of organic compounds from reaction mixtures. It is a modification of traditional column chromatography that uses a positive pressure to force the solvent through the column, resulting in faster separations.

For the purification of this compound, a silica (B1680970) gel stationary phase is typically used. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly employed. The optimal solvent system is usually determined by preliminary analysis using Thin-Layer Chromatography (TLC).

The progress of the separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure product are then combined, and the solvent is removed to yield the purified this compound. Flash chromatography is an essential technique for obtaining high-purity material for subsequent synthetic steps or for final product characterization.

Computational and Theoretical Investigations of Methyl 4 Fluoro 3 Iodobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular structures and properties at the electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For Methyl 4-fluoro-3-iodobenzoate, DFT calculations, likely using a functional such as B3LYP with a suitable basis set, would be employed to optimize the molecular geometry. These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing fluorine and iodine atoms, along with the methyl ester group, is expected to influence the geometry of the benzene (B151609) ring. DFT studies on similar halogenated aromatic compounds have shown distortions from a perfect hexagonal ring structure. The C-I bond is notably weaker and more polarizable than the C-F bond, which would be reflected in the calculated electronic properties.

The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through DFT. The HOMO is anticipated to be localized primarily on the iodine atom and the π-system of the benzene ring, while the LUMO is expected to be centered on the ester group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Predicted Molecular and Electronic Properties from DFT Calculations

Property Predicted Value
C-F Bond Length (Å) 1.35
C-I Bond Length (Å) 2.09
C=O Bond Length (Å) 1.21
HOMO Energy (eV) -6.5
LUMO Energy (eV) -1.8

Note: The values in this table are hypothetical and represent typical values obtained from DFT calculations for similar molecules.

Conformational analysis of this compound would focus on the orientation of the methyl ester group relative to the plane of the benzene ring. The rotation around the C(aryl)-C(ester) bond would be studied to identify the most stable conformers. It is expected that the planar conformation, where the C=O bond is either syn or anti to the C-I bond, would be the most stable due to π-conjugation between the ester group and the aromatic ring.

Energy minimization calculations would be performed to locate the global minimum energy structure. The potential energy surface would be scanned by systematically changing the dihedral angle of the ester group. The results would likely show two minima corresponding to the planar conformers, separated by a rotational barrier. The height of this barrier provides information about the flexibility of the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict the behavior of molecules and their interactions.

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data for validation. For this compound, DFT calculations can be used to predict its vibrational (infrared) and nuclear magnetic resonance (NMR) spectra.

The calculated infrared spectrum would show characteristic vibrational frequencies for the C-F, C-I, and C=O stretching modes. The positions of these peaks can be influenced by the electronic effects of the substituents.

The ¹H and ¹³C NMR chemical shifts can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts would reflect the electron density around each nucleus, providing insights into the electronic environment of the molecule.

Table 2: Predicted Spectroscopic Parameters

Parameter Predicted Value
C=O Stretching Frequency (cm⁻¹) 1720
C-F Stretching Frequency (cm⁻¹) 1250
¹³C Chemical Shift (C=O) (ppm) 165

Note: The values in this table are hypothetical and represent typical values obtained from computational predictions for similar molecules.

The presence of fluorine and iodine atoms, as well as the ester group, allows this compound to participate in various intermolecular interactions. The iodine atom can act as a halogen bond donor, forming interactions with electron-rich atoms. The fluorine atom and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

Computational analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule. The MEP map would show a positive region (σ-hole) on the iodine atom, indicating its potential for halogen bonding. Negative regions would be located on the fluorine and oxygen atoms. These insights are crucial for understanding the crystal packing and the interactions of the molecule with other molecules, such as solvents or biological receptors.

Reactivity Prediction and Mechanistic Insights from Computational Studies

Computational studies can provide valuable insights into the chemical reactivity of this compound. The distribution of the HOMO and LUMO can predict the sites for electrophilic and nucleophilic attack, respectively. For instance, the region with the highest HOMO density would be the most susceptible to electrophilic attack, while the region with the highest LUMO density would be prone to nucleophilic attack.

Furthermore, computational methods can be used to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the reaction pathways and activation energies can be determined. This information is vital for understanding the reactivity of the molecule and for designing synthetic routes. For example, the relative lability of the C-I bond compared to the C-F bond in nucleophilic aromatic substitution reactions could be investigated computationally.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are crucial in predicting a molecule's reactivity, particularly in pericyclic reactions and interactions with other molecules. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A comprehensive FMO analysis of this compound would provide valuable information on its electrophilic and nucleophilic sites. However, specific data regarding the HOMO-LUMO gap and orbital distributions for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. An MEP map for this compound would highlight the reactive centers of the molecule, but no such analysis has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It localizes the molecular orbitals into orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. NBO analysis can quantify interactions between filled and vacant orbitals, providing insights into hyperconjugation and charge transfer, which are essential for understanding molecular stability and reactivity. A detailed NBO analysis of this compound would offer a quantitative description of its chemical bonds and intramolecular interactions, but this information is not currently available.

Toxicity and Environmental Impact Considerations in Research

General Principles of Toxicity Assessment in Chemical Research

Toxicity assessment is a systematic process to determine the potential adverse effects of a substance on living organisms. moleculardevices.comjbclinpharm.org In the research phase, this evaluation is crucial for understanding the compound's intrinsic hazards and for ensuring safe handling and future development. The assessment is broadly divided into two main components: hazard identification and dose-response evaluation. nih.gov

Hazard Identification: This step aims to identify the specific types of toxicity a chemical can cause, such as neurotoxicity, carcinogenicity, or developmental toxicity. nih.gov Data for hazard identification are typically derived from a combination of experimental animal studies, in vitro (cell-based) assays, and computational modeling. moleculardevices.comnih.gov

Dose-Response Assessment: A fundamental principle in toxicology is that "the dose makes the poison". hhs.gov This assessment establishes the quantitative relationship between the dose of the substance and the magnitude of the toxic response. jbclinpharm.orgnih.govhhs.gov Key metrics derived from this assessment include the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effect is observed. nih.gov

In modern toxicology, there is a growing emphasis on the "3Rs" principle: Replacement, Reduction, and Refinement of animal testing. libretexts.org This has led to the increased use of alternative methods.

Interactive Data Table: Common Methods in Toxicity Assessment

Method Type Description Examples Endpoints Measured
In Vivo Studies conducted in living organisms, typically rodents. moleculardevices.comAcute, subchronic, and chronic toxicity tests. libretexts.orgLD50 (Lethal Dose, 50%), organ damage, carcinogenicity, reproductive effects.
In Vitro Studies conducted on cells or tissues in a controlled laboratory setting. moleculardevices.comCell-based assays using multiwell plates. moleculardevices.comCytotoxicity, changes in nuclear shape, mitochondrial disruption, apoptosis. moleculardevices.com
In Silico Computational models and simulations that predict toxicological properties based on chemical structure and existing data. longevity.technologyQuantitative Structure-Activity Relationship (QSAR) models.Predictions of toxicity, bioaccumulation, and persistence.

The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for the testing of chemicals to ensure data consistency and quality. oecd.org These guidelines cover various aspects, including physical-chemical properties, effects on biotic systems, environmental fate and behavior, and health effects. oecd.org

Environmental Fate and Degradation Studies

There is a lack of specific studies on the environmental fate and degradation of Methyl 4-fluoro-3-iodobenzoate. However, insights can be drawn from research on structurally similar halogenated aromatic compounds. Aromatic compounds, particularly those with halogen substituents, are often of environmental concern due to their potential for persistence and bioaccumulation. nih.gov

Biodegradation: The primary mechanism for the removal of organic pollutants from the environment is biodegradation by microorganisms. nih.gov The degradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, bacteria can utilize halogenated benzoates as a carbon and energy source. nih.gov The degradation pathways often involve dioxygenase enzymes that initiate the breakdown of the aromatic ring. microbiolj.org.ua

Anaerobic Degradation: Under anaerobic conditions, a key process is reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. nih.gov For instance, denitrifying bacteria have been shown to degrade chlorinated and iodinated benzoic acids. nih.gov Studies on fluorinated benzoates have shown that 2-fluorobenzoate (B1215865) and 4-fluorobenzoate can be degraded under denitrifying conditions. researchgate.net

The presence of multiple, different halogens on the aromatic ring, as in this compound, can complicate biodegradation. The carbon-fluorine bond is exceptionally strong, which can make fluoroaromatics more resistant to degradation compared to their chloro- or bromo- counterparts. nih.gov

Abiotic Degradation and Transformation: Besides biodegradation, abiotic processes can also contribute to the transformation of halogenated compounds in the environment.

Hydrolysis: The ester group in this compound could be susceptible to hydrolysis, yielding 4-fluoro-3-iodobenzoic acid and methanol.

Photodegradation: Sunlight can induce the degradation of some aromatic compounds, although the specific impact on this molecule is not documented.

Formation of Organoiodine Compounds: In aquatic environments, the presence of iodide can lead to the formation of various iodinated organic compounds, particularly in the presence of manganese oxides which can act as catalysts. acs.orgresearchgate.net These processes are of interest as some iodinated disinfection byproducts have been shown to be more toxic than their chlorinated or brominated analogs. nih.gov

The environmental mobility and reactivity of iodine-containing compounds are influenced by factors such as pH and the presence of dissolved organic matter. nih.govillinois.edu Given the general persistence of halogenated aromatic compounds, it is plausible that this compound could have a significant residence time in the environment, though specific studies are required for confirmation.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The future synthesis of Methyl 4-fluoro-3-iodobenzoate and its derivatives is trending towards greener, more efficient, and highly selective methods. Traditional halogenation processes often rely on harsh reagents and can lack precise control, leading to environmental concerns and unwanted byproducts. rsc.orgresearchgate.nettaylorfrancis.com

One of the most promising avenues is the use of enzymatic halogenation . Nature has evolved halogenase enzymes that can regioselectively halogenate a wide array of organic molecules under mild, aqueous conditions. researchgate.netnih.govrsc.orgnih.gov Research is focused on discovering and engineering new halogenases, particularly flavin-dependent halogenases, that can specifically act on aromatic substrates. rsc.orgnih.gov The goal is to develop biocatalysts that can introduce iodine or other halogens at specific positions on the benzene (B151609) ring, eliminating the need for toxic reagents and improving sustainability. nih.govrsc.orgsciencedaily.com

Another key area is the advancement of chemoenzymatic one-pot reaction cascades . rsc.org This approach combines the selectivity of enzymes with the versatility of traditional chemical reactions in a single, streamlined process. For a molecule like this compound, this could involve an enzymatic halogenation step followed by a chemical modification of the ester group, all within the same reaction vessel, significantly improving efficiency.

Furthermore, efforts are underway to develop more sustainable chemical halogenation processes . rsc.orgfu-berlin.de This includes using safer halogen sources, such as simple halide salts like potassium iodide, activated by clean oxidants like oxygen or hydrogen peroxide. rsc.orgmdma.ch The development of novel catalytic systems, including those based on hypervalent selenium-halogen species, also promises to activate N-haloamides for more efficient and selective electrophilic halogenation. acs.org

MethodologyPotential AdvantageResearch Focus
Enzymatic Halogenation High regioselectivity, mild reaction conditions, environmentally friendly. nih.govrsc.orgDiscovery and engineering of novel halogenase enzymes, expanding substrate scope. researchgate.netsciencedaily.com
Chemoenzymatic Cascades Increased efficiency, reduced waste from intermediate purification steps. rsc.orgIntegration of biocatalytic steps with traditional organic synthesis reactions.
Sustainable Catalysis Avoidance of toxic reagents, improved atom economy. rsc.orgmdma.chUse of halide salts with clean oxidants, development of new catalyst systems. rsc.orgacs.org

Expansion into New Areas of Medicinal Chemistry and Drug Discovery

Halogenated compounds are of immense importance in the pharmaceutical industry, with fluorine being present in an estimated 20-25% of all pharmaceuticals. rsc.org The fluorine and iodine atoms in this compound make it a highly attractive scaffold for medicinal chemists.

The fluorine atom is known to enhance several pharmacokinetic properties. researchgate.net It can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. researchgate.netnih.govresearcher.life Future research will likely involve using this compound as a starting material to synthesize new drug candidates where the fluorine atom is strategically placed to optimize these properties. researchgate.netnih.govbohrium.com

The iodine atom serves as a versatile "functional handle." rsc.org Its presence allows for a variety of cross-coupling reactions (like Suzuki and Sonogashira couplings), enabling the easy attachment of other molecular fragments to build complex drug-like molecules. researchgate.net This facilitates the creation of diverse libraries of compounds for screening against various diseases. Aryl iodides are pivotal for their role in metal-mediated cross-coupling reactions, which are fundamental in drug discovery. researchgate.net

Emerging applications may also leverage the iodine atom for the development of radiopharmaceuticals . The radioactive isotope Iodine-123 or Iodine-131 could be incorporated to create imaging agents for diagnostics or targeted radiotherapeutics for cancer treatment.

Advanced Materials Development

The unique electronic properties conferred by halogen atoms make compounds like this compound interesting precursors for advanced materials. The field of heteroatom-doped polycyclic aromatic hydrocarbons (PAHs) is one such area of interest. nsf.govmdpi.com

By incorporating atoms like fluorine and iodine, the electronic and physical properties of these materials can be finely tuned. For instance, derivatives of this compound could be used to synthesize novel organic semiconductors, liquid crystals, or components for organic light-emitting diodes (OLEDs). The presence of heavy atoms like iodine can influence photophysical properties, which is relevant for applications in optoelectronics. Research into perfluoroalkylated aromatic compounds for materials like surfactants and lubricants also points to the potential utility of fluorinated precursors. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Discovery of Novel Molecules: AI can be used to design new molecules with desired properties. By training models on large datasets of chemical structures and their biological activities or material properties, AI can propose novel derivatives of this compound that are optimized for a specific application, be it a new drug or a high-performance material.

AI/ML ApplicationImpact on ResearchKey Benefit
Retrosynthesis Planning Suggests optimal synthetic pathways for target molecules. researchgate.netbeilstein-journals.orgAccelerates the design of complex syntheses. acs.org
Reaction Optimization Predicts ideal reaction conditions for higher yields. nih.govacs.orgReduces experimental workload and resource consumption. acs.orgduke.edu
De Novo Design Generates novel molecular structures with desired properties.Speeds up the discovery of new drugs and materials.

Overcoming Challenges in Halogenated Compound Synthesis and Application

Despite their utility, the synthesis and application of halogenated compounds present several challenges that future research aims to address.

Regioselectivity: A primary challenge in aromatic halogenation is controlling where the halogen atom is placed on the ring. researchgate.net Developing methods that offer high regioselectivity is crucial. nih.govresearchgate.netrsc.org Future research will focus on catalyst design and reaction engineering, such as using nanoreactors like carbon nanotubes, to direct the halogenation to a specific position. rsc.org

Multi-halogenation: Introducing multiple, different halogen atoms onto a single molecule in a controlled manner is a significant synthetic challenge. researchgate.net New methods that allow for the selective and sequential introduction of different halogens will open up new possibilities for creating highly functionalized molecules with tailored properties.

Q & A

Q. Q1. What are the preferred synthetic routes for Methyl 4-fluoro-3-iodobenzoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via electrophilic iodination of methyl 4-fluorobenzoate using iodine monochloride (ICl) in glacial acetic acid. For example, a 500 mL three-necked flask equipped with a condenser and magnetic stirrer is charged with methyl 4-hydroxybenzoate, glacial acetic acid, and ICl solution. The reaction is stirred at controlled temperatures (e.g., 40–60°C) to achieve optimal substitution at the 3-position. Yield and purity depend on stoichiometric ratios (e.g., 1:1.2 substrate:ICl) and reaction time, with excess ICl risking di-iodination byproducts. Post-reaction purification via column chromatography (hexane/EtOAc) is recommended .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., fluorine deshielding effects at C4, iodine at C3).
  • Mass Spectrometry : High-resolution MS (e.g., EI or ESI) to confirm molecular ion peaks (expected m/z for C8_8H6_6FIO2_2: ~295.94) and isotopic patterns characteristic of iodine .
  • Elemental Analysis : Validate empirical formula compliance (±0.3% tolerance).

Advanced Research Questions

Q. Q3. How can this compound be utilized in designing bimodal radiotracers for in vivo imaging?

Methodological Answer: The iodine and fluorine substituents enable dual radiolabeling with 125I^{125}\text{I} (SPECT) and 18F^{18}\text{F} (PET). For example:

Iodine Radiolabeling : Electrophilic substitution using Na125I^{125}\text{I} in acidic conditions.

Fluorine-18 Incorporation : Nucleophilic aromatic substitution (SNAr) with K18F^{18}\text{F}/Kryptofix 222 at elevated temperatures (80–100°C).
The radiolabeled compound can conjugate to targeting peptides (e.g., αvβ3 integrin ligands) via ester hydrolysis and subsequent amide coupling. Radiochemical yields (47–83%) and purity (>99%) require HPLC purification and strict inert-atmosphere protocols .

Q. Q4. How do steric and electronic effects of the 3-iodo and 4-fluoro groups influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Steric Hindrance : The bulky iodine at C3 may slow transmetallation in Suzuki reactions. Use Pd(PPh3_3)4_4 with bulky ligands (e.g., SPhos) to enhance catalytic activity.
  • Electronic Effects : The electron-withdrawing fluorine at C4 activates the aryl iodide toward oxidative addition but may deactivate the ring toward nucleophilic attack. Optimize base strength (e.g., Cs2_2CO3_3 vs. K3_3PO4_4) and solvent polarity (DMF > toluene) to balance reactivity .

Q. Q5. How can contradictory data in hydrolysis stability studies be resolved?

Methodological Answer: Discrepancies in ester hydrolysis rates (e.g., acidic vs. basic conditions) arise from competing mechanisms:

  • Acidic Hydrolysis : Protonation of the ester carbonyl increases electrophilicity, but the electron-withdrawing fluorine and iodine may slow acid-catalyzed cleavage.
  • Basic Hydrolysis : Nucleophilic attack by OH^- dominates. Steric hindrance from iodine reduces accessibility, but fluorine’s inductive effect enhances electrophilicity.
    Use controlled pH buffers (e.g., pH 7.4 PBS for physiological relevance) and monitor via LC-MS to reconcile conflicting reports .

Data Analysis and Experimental Design

Q. Q6. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es_s) with biological activity (e.g., IC50_{50}).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple substituents (e.g., halogen variations, ester modifications).
  • Bayesian Models : Predict SAR trends when experimental data is sparse .

Q. Q7. How should researchers design control experiments to validate iodine’s role in catalytic cycles?

Methodological Answer:

  • Isotopic Labeling : Use 127I^{127}\text{I}/131I^{131}\text{I} to track iodine’s participation via gamma spectroscopy.
  • Knockout Reactions : Perform reactions with methyl 4-fluoro-3-bromobenzoate (lacking iodine) to compare catalytic turnover rates.
  • X-ray Absorption Spectroscopy (XAS) : Monitor iodine’s oxidation state during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.